molecular formula C11H15BrClNO B13090541 [(4-Bromo-2-chlorophenyl)methyl](2-ethoxyethyl)amine

[(4-Bromo-2-chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13090541
M. Wt: 292.60 g/mol
InChI Key: HALAHQORQKHZCX-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methylamine is an organic compound with the molecular formula C11H15BrClNO It is characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further substituted with a methyl group and an ethoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (4-Bromo-2-chlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4-Bromo-2-chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Bromo-2-chlorophenyl)methylamine: Similar structure but with a methyl group instead of an ethoxyethyl group.

    (4-Bromo-2-chlorophenyl)methylamine: Similar structure but with an ethyl group instead of an ethoxyethyl group.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

HALAHQORQKHZCX-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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